Icilin

Catalog No.
S530367
CAS No.
36945-98-9
M.F
C16H13N3O4
M. Wt
311.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icilin

CAS Number

36945-98-9

Product Name

Icilin

IUPAC Name

3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C16H13N3O4/c20-15-7-2-1-6-14(15)18-9-8-13(17-16(18)21)11-4-3-5-12(10-11)19(22)23/h1-8,10,20H,9H2,(H,17,21)

InChI Key

RCEFMOGVOYEGJN-UHFFFAOYSA-N

SMILES

C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1-(2-hydroxyphenyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyrimidin-2-one, AG 3-5, AG-3-5 compound, icilin

Canonical SMILES

C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-]

Description

The exact mass of the compound Icilin is 311.0906 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Activator of TRP Channels

Icilin is primarily known as an activator of Transient Receptor Potential (TRP) channels, a group of proteins located in cell membranes that respond to various stimuli like temperature, chemicals, and pressure. Studies have shown that Icilin specifically activates a subfamily of TRP channels known as thermoTRPs, particularly TRPA1 (). This activation can lead to changes in cellular signaling pathways involved in pain perception, thermosensation (temperature sensing), and inflammation.

Investigating Pain Mechanisms

Due to its ability to activate TRPA1 channels, Icilin is used as a research tool to investigate pain mechanisms. By observing the cellular responses triggered by Icilin, researchers can gain insights into how pain signals are generated and transmitted in the nervous system (). This knowledge can be valuable for developing new pain management strategies.

Icilin, also known as AG-3-5, is a synthetic compound recognized primarily for its potent activation of the transient receptor potential M8 (TRPM8) ion channel, which is responsible for mediating cold sensations. Structurally distinct from menthol, Icilin is approximately 200 times more potent and 2.5 times more efficacious than menthol in evoking cold sensations in both humans and animals . This compound has garnered attention not only for its cooling effects but also for its potential therapeutic applications in pain management and pruritus treatment .

  • Icilin binds to TRPM8, a protein channel in cell membranes that plays a role in temperature sensation. This binding triggers a flow of ions across the membrane, mimicking the effect of cold temperatures [, ].
  • Studies suggest icilin activates TRPM8 differently than menthol, potentially offering unique insights into TRPM8 function [].
  • Icilin is for research use only and should not be used in humans or animals without proper authorization and safety protocols [].
  • Specific toxicity data for icilin is limited, but handling it should follow standard laboratory safety procedures for potentially hazardous chemicals [].

Additional Information

  • Due to the focus on scientific research, this analysis omits information on commercial applications or potential therapeutic uses of icilin.
  • Further research may be needed to understand the specific details of icilin's molecular structure, chemical reactions, and safety profile.
That result in increased intracellular calcium levels, which are essential for full channel activation . The compound also exhibits variable latency and extensive desensitization, particularly in the presence of calcium, suggesting a complex mechanism of action that may involve coincidence detection between calcium and Icilin binding .

Icilin's primary biological activity revolves around its role as a super-agonist of the TRPM8 ion channel. It has been shown to produce significant analgesic effects through cold-induced mechanisms, reversing sensitization to thermal and mechanical stimuli in experimental models of chronic pain . Additionally, Icilin has been implicated in inducing hyperthermia in rats, which is dependent on nitric oxide production and NMDA receptor activation, highlighting its multifaceted biological effects .

The synthesis of Icilin involves several steps typical of organic compound synthesis. While specific proprietary methods may vary among manufacturers, the general approach includes:

  • Starting Materials: Selection of appropriate precursors that can undergo functional group transformations.
  • Reactions: Utilizing various organic reactions such as alkylation or acylation to construct the desired molecular framework.
  • Purification: Employing techniques like chromatography to isolate and purify the final product.
  • Characterization: Confirming the structure and purity using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Icilin is primarily used as a research tool for studying TRP channels due to its high potency and unique mechanism of action. Its applications include:

  • Pain Management: Investigated for potential use in treating neuropathic pain through topical formulations that activate TRPM8 .
  • Pruritus Treatment: Effective in experimental models for alleviating itch sensations .
  • Thermal Sensation Studies: Used to explore mechanisms underlying temperature perception and related disorders.

Research into Icilin's interactions with other ion channels has revealed its ability to inhibit the warmth-sensing transient receptor potential vanilloid subtype 3 (TRPV3) channel at low concentrations . This antagonistic effect may enhance the cooling sensation mediated by TRPM8 by effectively "shutting off" warmth sensors, thereby increasing cold perception . Studies have also indicated that Icilin's efficacy can be influenced by concurrent activation of intracellular calcium stores, emphasizing the importance of calcium in its mechanism of action .

Icilin shares similarities with several other compounds that activate TRP channels or induce cooling sensations. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionPotency Compared to MentholSelectivity for TRPM8Unique Features
MentholAgonist of TRPM81xHighNaturally occurring compound
WS-12Agonist of TRPM830xHigher than IcilinMore selective for TRPM8
CapsaicinAgonist of TRPV1N/AN/AInduces heat sensation
EucalyptolAgonist of TRPM810xModerateFound in eucalyptus oil
IcilinSuper-agonist of TRPM8; antagonist of TRPV3200xLower than mentholUnique dual action on TRP channels

Icilin stands out due to its remarkable potency as a super-agonist and its dual action on both TRPM8 and TRPV3 channels, making it a valuable compound for further research into thermosensation and pain management therapies .

Calcium Requirement for Icilin Activation

Icilin-mediated activation of Transient Receptor Potential Melastatin 8 channels exhibits an absolute requirement for calcium ions, distinguishing it from other channel agonists like menthol [6] [1] [3] [9]. This calcium dependence represents a unique mechanism of coincidence detection, where two stimuli must be simultaneously present to achieve full channel activation. The calcium requirement is not merely modulatory but represents a fundamental prerequisite for icilin efficacy.

The calcium binding site is located between the S2 and S3 transmembrane segments, in close proximity to the icilin binding site within the voltage-sensing-like domain cavity [1] [10] [11]. Four negatively charged residues coordinate the calcium ion: Glutamate 773 and Glutamine 776 from the S2 segment, and Asparagine 790 and Aspartate 793 from the S3 segment [1] [10] [12]. An additional residue, Tyrosine 784 within the S2-S3 linker, also contributes to calcium coordination.

Molecular Mechanism of Calcium-Dependent Activation

The calcium ion does not directly interact with the icilin molecule but instead induces conformational changes that prime the binding site for icilin accommodation [1] [3]. In the ligand-free Transient Receptor Potential Melastatin 8 structure, Aspartate 802 in S3 and Arginine 841 in S4 form a salt bridge that occupies the position where the central pyrimidine ring of icilin would bind. Calcium binding disrupts this salt bridge, enabling the conformational rearrangements necessary for icilin binding.

This calcium-dependent priming mechanism explains why icilin activation always requires simultaneous elevation of cytosolic calcium, either through permeation via Transient Receptor Potential Melastatin 8 channels themselves or through release from intracellular stores [6] [1]. The coincidence detection mechanism represents a sophisticated regulatory system that ensures icilin responses occur only under appropriate cellular conditions.

Desensitization Pathways and Molecular Mechanisms

Icilin-activated Transient Receptor Potential Melastatin 8 channels undergo extensive desensitization through direct calcium binding at the same site required for channel activation [1] [10] [13] [14]. This dual role of calcium in both activation and desensitization creates a self-limiting system where prolonged icilin exposure leads to channel inactivation.

The desensitization process involves two distinct phases: acute desensitization and tachyphylaxis. Acute desensitization occurs rapidly (within 2-5 seconds) and is mediated by calcium-calmodulin binding near the channel pore [13] [14]. This process is highly sensitive to calcium concentrations near the channel pore and is resistant to fast intracellular calcium buffering by molecules like 1,2-bis(2-aminophenoxy)ethane-tetraacetic acid.

Tachyphylaxis represents a slower phase of desensitization that involves phosphatidylinositol 4,5-bisphosphate depletion through phospholipase C activation [15] [13] [14]. This process can be attenuated by intracellular calcium buffering and represents a more sustained form of channel inhibition. The different calcium sensitivities of these two phases may reflect differences in calcium affinities between calmodulin and phospholipase C, as well as the proximity of their regulatory sites to the channel pore.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

311.09060590 g/mol

Monoisotopic Mass

311.09060590 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CS70PZQ4QJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Sodium Channel Agonists

Pictograms

Irritant

Irritant

Other CAS

36945-98-9

Wikipedia

Icilin

Dates

Last modified: 08-15-2023
1: De Petrocellis L, Ortar G, Schiano Moriello A, Serum EM, Rusterholz DB. Structure-activity relationships of the prototypical TRPM8 agonist icilin. Bioorg Med Chem Lett. 2015 Jun 1;25(11):2285-90. doi: 10.1016/j.bmcl.2015.04.032. Epub 2015 Apr 16. PubMed PMID: 25935641.
2: Hagenacker T, Lampe M, Schäfers M. Icilin reduces voltage-gated calcium channel currents in naïve and injured DRG neurons in the rat spinal nerve ligation model. Brain Res. 2014 Apr 4;1557:171-9. doi: 10.1016/j.brainres.2014.02.022. Epub 2014 Feb 18. PubMed PMID: 24560602.
3: Lee S, Chun JN, Kim SH, So I, Jeon JH. Icilin inhibits E2F1-mediated cell cycle regulatory programs in prostate cancer. Biochem Biophys Res Commun. 2013 Nov 29;441(4):1005-10. doi: 10.1016/j.bbrc.2013.11.015. Epub 2013 Nov 12. PubMed PMID: 24239550.
4: Selescu T, Ciobanu AC, Dobre C, Reid G, Babes A. Camphor activates and sensitizes transient receptor potential melastatin 8 (TRPM8) to cooling and icilin. Chem Senses. 2013 Sep;38(7):563-75. doi: 10.1093/chemse/bjt027. Epub 2013 Jul 4. PubMed PMID: 23828908.
5: Sherkheli MA, Gisselmann G, Hatt H. Supercooling agent icilin blocks a warmth-sensing ion channel TRPV3. ScientificWorldJournal. 2012;2012:982725. doi: 10.1100/2012/982725. Epub 2012 Apr 1. PubMed PMID: 22548000; PubMed Central PMCID: PMC3324214.
6: Vladymyrova IA, Filippov IB, Kuliieva IeM, Iurkevych A, Skryma R, Prevarskaia N, Shuba IaM. [Comparative effects of menthol and icilin on the induced contraction of the smooth muscles of the vas deferens of normal and castrated rats]. Fiziol Zh. 2011;57(4):21-33. Ukrainian. PubMed PMID: 22164406.
7: Han JH, Choi HK, Kim SJ. Topical TRPM8 agonist (icilin) relieved vulva pruritus originating from lichen sclerosus et atrophicus. Acta Derm Venereol. 2012 Sep;92(5):561-2. doi: 10.2340/00015555-1244. PubMed PMID: 22042233.
8: Wu SN, Wu PY, Tsai ML. Characterization of TRPM8-like channels activated by the cooling agent icilin in the macrophage cell line RAW 264.7. J Membr Biol. 2011 May;241(1):11-20. doi: 10.1007/s00232-011-9358-6. Epub 2011 Mar 29. PubMed PMID: 21445583.
9: Kim J, Cowan A, Lisek R, Raymondi N, Rosenthal A, Hirsch DD, Rawls SM. Icilin-evoked behavioral stimulation is attenuated by alpha₂-adrenoceptor activation. Brain Res. 2011 Apr 12;1384:110-7. doi: 10.1016/j.brainres.2011.02.002. PubMed PMID: 21315691; PubMed Central PMCID: PMC3102431.
10: Kim SH, Kim SY, Park EJ, Kim J, Park HH, So I, Kim SJ, Jeon JH. Icilin induces G1 arrest through activating JNK and p38 kinase in a TRPM8-independent manner. Biochem Biophys Res Commun. 2011 Mar 4;406(1):30-5. doi: 10.1016/j.bbrc.2011.01.094. Epub 2011 Feb 1. PubMed PMID: 21284938.
11: Anand U, Otto WR, Anand P. Sensitization of capsaicin and icilin responses in oxaliplatin treated adult rat DRG neurons. Mol Pain. 2010 Nov 24;6:82. doi: 10.1186/1744-8069-6-82. PubMed PMID: 21106058; PubMed Central PMCID: PMC3003244.
12: Kayano T, Kitamura N, Moriya T, Tsutsumi A, Ozaki Y, Dayanithi G, Shibuya I. Chronic treatment with NGF induces spontaneous fluctuations of intracellular Ca(2+) in icilin-sensitive dorsal root ganglion neurons of the rat. J Vet Med Sci. 2010 Dec;72(12):1531-8. Epub 2010 Jul 20. PubMed PMID: 20657161.
13: Ma S. Letter to the editor: "Is menthol- or icilin-induced vasodilation mediated by the activation of TRPM8?". Am J Physiol Heart Circ Physiol. 2009 Aug;297(2):H887; author reply H888. doi: 10.1152/ajpheart.00460.2009. PubMed PMID: 19635848.
14: Rossi HL, Vierck CJ Jr, Caudle RM, Yezierski RP, Neubert JK. Dose-dependent effects of icilin on thermal preference in the hindpaw and face of rats. J Pain. 2009 Jun;10(6):646-53. doi: 10.1016/j.jpain.2009.01.002. Epub 2009 May 5. PubMed PMID: 19409862; PubMed Central PMCID: PMC2731548.
15: Werkheiser J, Cowan A, Gomez T, Henry C, Parekh S, Chau S, Baron DA, Rawls SM. Icilin-induced wet-dog shakes in rats are dependent on NMDA receptor activation and nitric oxide production. Pharmacol Biochem Behav. 2009 May;92(3):543-8. doi: 10.1016/j.pbb.2009.02.005. Epub 2009 Feb 25. PubMed PMID: 19248800.
16: Kühn FJ, Kühn C, Lückhoff A. Inhibition of TRPM8 by icilin distinct from desensitization induced by menthol and menthol derivatives. J Biol Chem. 2009 Feb 13;284(7):4102-11. doi: 10.1074/jbc.M806651200. Epub 2008 Dec 18. PubMed PMID: 19095656.
17: Ito S, Kume H, Shiraki A, Kondo M, Makino Y, Kamiya K, Hasegawa Y. Inhibition by the cold receptor agonists menthol and icilin of airway smooth muscle contraction. Pulm Pharmacol Ther. 2008 Oct;21(5):812-7. doi: 10.1016/j.pupt.2008.07.001. Epub 2008 Jul 5. PubMed PMID: 18647657.
18: Brignell JL, Chapman V, Kendall DA. Comparison of icilin- and cold-evoked responses of spinal neurones, and their modulation of mechanical activity, in a model of neuropathic pain. Brain Res. 2008 Jun 18;1215:87-96. doi: 10.1016/j.brainres.2008.03.072. Epub 2008 Apr 9. PubMed PMID: 18479674.
19: Ding Z, Gomez T, Werkheiser JL, Cowan A, Rawls SM. Icilin induces a hyperthermia in rats that is dependent on nitric oxide production and NMDA receptor activation. Eur J Pharmacol. 2008 Jan 14;578(2-3):201-8. Epub 2007 Oct 3. PubMed PMID: 17976579.
20: Rawls SM, Gomez T, Ding Z, Raffa RB. Differential behavioral effect of the TRPM8/TRPA1 channel agonist icilin (AG-3-5). Eur J Pharmacol. 2007 Dec 1;575(1-3):103-4. Epub 2007 Aug 3. PubMed PMID: 17765220.

Explore Compound Types